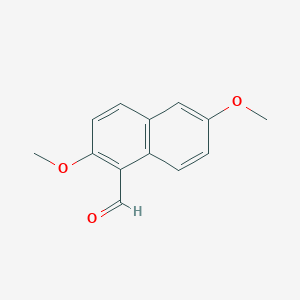
2,4,6-Tri-p-tolyl-1,3,5,2,4,6-trioxatriborinane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of tris(4-methylphenyl)boroxin typically involves the reaction of boronic acids. One common method is the dehydration of 4-methylphenylboronic acid under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus trichloride (PCl3) or thionyl chloride (SOCl2) at elevated temperatures . Industrial production methods may involve similar dehydration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反应分析
Tris(4-methylphenyl)boroxin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert it back to the corresponding boronic acid.
Substitution: It can participate in substitution reactions, particularly in the presence of nucleophiles.
Suzuki-Miyaura Coupling: This is a prominent reaction where tris(4-methylphenyl)boroxin acts as a boron reagent to form carbon-carbon bonds in the presence of a palladium catalyst.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents such as sodium borohydride (NaBH4), and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Tris(4-methylphenyl)boroxin has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules through reactions like Suzuki-Miyaura coupling.
Biology: The compound’s boron content makes it useful in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: It is explored for its potential in drug delivery systems due to its ability to form stable complexes with various ligands.
作用机制
The mechanism by which tris(4-methylphenyl)boroxin exerts its effects involves its ability to form stable complexes with other molecules. The boron atoms in the compound have vacant p-orbitals, allowing them to interact with electron-rich species. This interaction can lead to the formation of covalent bonds or coordination complexes, which are crucial in various chemical and biological processes .
相似化合物的比较
Tris(4-methylphenyl)boroxin can be compared with other boroxine derivatives such as trimethylboroxine and triphenylboroxine . These compounds share a similar boroxine ring structure but differ in their substituents. The unique feature of tris(4-methylphenyl)boroxin is the presence of 4-methylphenyl groups, which can influence its reactivity and applications. Other similar compounds include:
Trimethylboroxine: Contains methyl groups instead of 4-methylphenyl groups.
Triphenylboroxine: Contains phenyl groups instead of 4-methylphenyl groups.
These differences in substituents can affect the physical and chemical properties of the compounds, making tris(4-methylphenyl)boroxin distinct in its applications and reactivity.
属性
分子式 |
C21H21B3O3 |
|---|---|
分子量 |
353.8 g/mol |
IUPAC 名称 |
2,4,6-tris(4-methylphenyl)-1,3,5,2,4,6-trioxatriborinane |
InChI |
InChI=1S/C21H21B3O3/c1-16-4-10-19(11-5-16)22-25-23(20-12-6-17(2)7-13-20)27-24(26-22)21-14-8-18(3)9-15-21/h4-15H,1-3H3 |
InChI 键 |
YIAIFWGNIWYFPC-UHFFFAOYSA-N |
规范 SMILES |
B1(OB(OB(O1)C2=CC=C(C=C2)C)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(1S)-1-[4-[(1S)-1-aminoethyl]phenyl]-2-(tert-butylamino)ethanol](/img/structure/B8656798.png)

![2-[(3-Bromophenoxy)methyl]naphthalene](/img/structure/B8656806.png)

![9,10-Anthracenedione, 1,5-bis[(3-hydroxypropyl)amino]-](/img/structure/B8656818.png)

![9-[4-(3-Pyrrolidin-1-yl-propoxy)-phenyl]-1,2,3,4-tetrahydro-acridine](/img/structure/B8656830.png)
![3-Fluoro-5-[4-(methylsulfanyl)oxan-4-yl]phenol](/img/structure/B8656832.png)



